molecular formula C13H16ClN3O2S B2433726 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 320424-69-9

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No. B2433726
CAS RN: 320424-69-9
M. Wt: 313.8
InChI Key: FYTQLDMTFQQOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole (CPD-1) is an organic compound with a unique structure that has been studied for its potential applications in scientific research. It is a novel compound that has been synthesized from the reaction of 4-chlorophenyl-3-methoxyethyl-5-methylsulfanyl-4H-1,2,4-triazole (CMP-1) with 2,2-dimethoxyethyl chloride. CPD-1 has been identified as a useful tool for scientists due to its unique structure and potential applications in scientific research.

Scientific Research Applications

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole has been studied for its potential applications in scientific research. It has been identified as a useful tool for scientists due to its unique structure and potential applications in scientific research. 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole has been used as a ligand in metal-catalyzed reactions, as a molecule for the study of enzyme-catalyzed reactions, and as a substrate for the study of enzyme-catalyzed reactions. 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole has also been used to study the structure and function of proteins, as a substrate for the study of protein-protein interactions, and as a substrate for the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is not yet fully understood. However, it is believed that the compound binds to proteins and enzymes in the cell, leading to the inhibition of their activity. It is also believed that 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole may interact with other molecules in the cell, leading to changes in the structure and/or function of the proteins and enzymes.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of several proteins, including the enzyme glycogen phosphorylase, which is involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole has several advantages for use in laboratory experiments. It is a stable compound that can be stored at room temperature and is relatively easy to synthesize. It is also relatively non-toxic, making it a safe compound to use in laboratory experiments. However, 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is not a water-soluble compound and is not very soluble in organic solvents, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole are still being explored. Possible future directions for 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole include its use in the development of new drugs and therapeutics, as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics, and as a substrate for the study of protein-protein interactions. Additionally, 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole may be useful in the development of new diagnostic tools and as a tool for investigating the structure and function of proteins and enzymes.

Synthesis Methods

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole was synthesized from the reaction of 4-chlorophenyl-3-methoxyethyl-5-methylsulfanyl-4H-1,2,4-triazole (CMP-1) with 2,2-dimethoxyethyl chloride. The reaction was carried out in a three-neck flask in an inert atmosphere of nitrogen at room temperature. The reaction was allowed to proceed for 3 h, and the reaction mixture was then cooled to 0°C. The reaction mixture was then filtered and the filtrate was evaporated to dryness to obtain 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole as a yellow solid.

properties

IUPAC Name

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-18-12(19-2)8-11-15-16-13(20-3)17(11)10-6-4-9(14)5-7-10/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQLDMTFQQOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NN=C(N1C2=CC=C(C=C2)Cl)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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